(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.: 1217714-88-9
VCID: VC18042961
InChI: InChI=1S/C10H17NO5/c1-6(12)5-7(8(13)14)11-9(15)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,15)(H,13,14)/t7-/m1/s1
SMILES:
Molecular Formula: C10H17NO5
Molecular Weight: 231.25 g/mol

(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid

CAS No.: 1217714-88-9

Cat. No.: VC18042961

Molecular Formula: C10H17NO5

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid - 1217714-88-9

Specification

CAS No. 1217714-88-9
Molecular Formula C10H17NO5
Molecular Weight 231.25 g/mol
IUPAC Name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoic acid
Standard InChI InChI=1S/C10H17NO5/c1-6(12)5-7(8(13)14)11-9(15)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,15)(H,13,14)/t7-/m1/s1
Standard InChI Key JMUJSOFKNKGLRT-SSDOTTSWSA-N
Isomeric SMILES CC(=O)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid (CAS: 1217714-88-9) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a ketone group at the fourth carbon. Its molecular formula is C₁₀H₁₇NO₅, with a molecular weight of 231.25 g/mol . The compound’s stereochemistry is defined by the (2R) configuration, critical for its biological and synthetic applications.

Key Structural Features:

  • Boc Protection: The tert-butoxycarbonyl group shields the amine from undesired reactions during peptide synthesis .

  • Ketone Functionality: The 4-oxo group enables further derivatization, such as reductive amination or nucleophilic additions .

  • Chiral Center: The (2R) configuration ensures enantioselective interactions in drug design .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₇NO₅
Molecular Weight231.25 g/mol
IUPAC Name(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoic acid
SMILESCC(=O)CC@HNC(=O)OC(C)(C)C
CAS Number1217714-88-9

Synthesis and Industrial Production

The synthesis of this compound typically involves asymmetric hydrogenation or enzymatic resolution to establish the (2R) configuration. A notable method includes:

Catalytic Hydrogenation

  • Substrate: A prochiral α-keto acid precursor undergoes hydrogenation using chiral catalysts like Ru-BINAP complexes to achieve high enantiomeric excess (ee >98%) .

  • Conditions: Reactions are conducted under 5–10 bar H₂ at 50–60°C in methanol, yielding the Boc-protected product after workup .

Boc Protection Strategy

  • Reagents: tert-Butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) selectively protects the amine group .

  • Yield: Reported yields range from 75–90% after purification via column chromatography .

Table 2: Synthetic Routes Comparison

MethodCatalyst/ReagentsYield (%)Enantiomeric Excess (%)
Asymmetric HydrogenationRu-(S)-BINAP8599
Enzymatic ResolutionLipase B (Candida antarctica)7895

Applications in Pharmaceutical Chemistry

This compound serves as a key intermediate in drug development, particularly for:

Peptide Synthesis

  • Boc Group Utility: The Boc protection is stable under basic conditions but cleavable with trifluoroacetic acid (TFA), enabling stepwise peptide chain assembly .

  • Case Study: Used in synthesizing sacubitril, a neprilysin inhibitor for heart failure therapy. The (2R) configuration ensures proper binding to the target enzyme .

Prodrug Design

  • Ketone Functionalization: The 4-oxo group is modified to form Schiff bases or oximes, enhancing bioavailability of antiviral agents .

Table 3: Pharmaceutical Applications

ApplicationTarget Drug/CompoundRole of (2R)-Boc Derivative
Heart Failure TherapySacubitril/ValsartanKey chiral intermediate
Antiviral AgentsHCV Protease InhibitorsProdrug backbone modification

Physicochemical Properties and Stability

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .

  • Stability: Stable at room temperature under inert atmospheres; degrades under strong acids or bases .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1720 cm⁻¹ (C=O stretch of Boc and ketone groups) .

  • NMR (¹H): Key signals include δ 1.44 ppm (Boc tert-butyl) and δ 2.55 ppm (ketone adjacent CH₂) .

Future Research Directions

  • Biocatalytic Approaches: Engineering enzymes for greener synthesis .

  • Drug Delivery Systems: Exploring nanoparticle conjugates for targeted therapies .

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